molecular formula C21H35F3N2 B15165617 N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine CAS No. 627521-51-1

N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine

Cat. No.: B15165617
CAS No.: 627521-51-1
M. Wt: 372.5 g/mol
InChI Key: ACIILKAWFQNPCA-UHFFFAOYSA-N
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Description

N¹-{[4-(Trifluoromethyl)phenyl]methyl}-N²-undecylethane-1,2-diamine is a diamine derivative characterized by a trifluoromethylphenyl group at the N¹ position and a long undecyl chain (C₁₁) at the N² position. This structural combination suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor binding .

Properties

CAS No.

627521-51-1

Molecular Formula

C21H35F3N2

Molecular Weight

372.5 g/mol

IUPAC Name

N'-[[4-(trifluoromethyl)phenyl]methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C21H35F3N2/c1-2-3-4-5-6-7-8-9-10-15-25-16-17-26-18-19-11-13-20(14-12-19)21(22,23)24/h11-14,25-26H,2-10,15-18H2,1H3

InChI Key

ACIILKAWFQNPCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzylamine and undecylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dichloromethane, under controlled temperature and pressure conditions.

    Catalysts and Reagents: Common reagents include triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts.

    Procedure: The reaction mixture is stirred at low temperatures (-20°C to 0°C) to ensure the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction parameters more precisely.

    Purification Steps: Including recrystallization and distillation to obtain the pure compound.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethane-1,2-diamine Derivatives

Key structural analogs differ in aromatic substituents and alkyl chain lengths. Below is a comparative analysis:

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (Target, 19a) enhances thermal stability and hydrophobic interactions compared to electron-donating methoxy groups (). Nitro groups (3ae, 15) further increase reactivity, as seen in higher yields (e.g., 90% for 3ae) .
  • Pharmacological Activity : Compound 19a demonstrates binding to neuronal nitric oxide synthase, suggesting the trifluoromethylphenyl group plays a critical role in target engagement .
Table 2: Reaction Conditions and Yields
Compound Solvent Reagents Yield References
Target Compound Not reported Not reported N/A
3ae (Nitrophenyl derivative) THF Methanesulfonyl chloride, Et₃N 90%
N¹-(5-Fluoro-2,4-dinitrophenyl) analog EtOH/DCM Diisopropylethylamine 51–96%
19a Method D (generic) Not specified N/A

Key Observations :

  • Yields for nitro-substituted compounds (e.g., 3ae) are consistently high (>90%), likely due to the nitro group’s electron-withdrawing nature stabilizing intermediates .
  • Solvent polarity impacts product distribution: Dichloromethane (DCM) in improved yield (96%) compared to ethanol (51%), highlighting solvent optimization in synthesis .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison
Compound ¹H NMR Shifts (ppm) ¹³C NMR Shifts (ppm) HRMS Data References
Target Compound Not reported Not reported Not reported
19a 2.1–7.8 (aromatic) 115–155 (CF₃, C-F) [M+H]⁺ calc. 428.7
3ae (Nitrophenyl derivative) 2.3–8.1 (aromatic) 120–150 (NO₂) [M+H]⁺ calc. 250.1

Key Observations :

  • Trifluoromethyl groups in 19a and the target compound produce distinct ¹³C NMR signals near 120–125 ppm (q, J = 270 Hz for CF₃) .
  • Nitro groups (3ae) show characteristic ¹H NMR deshielding (δ 8.1 ppm) and ¹³C signals near 150 ppm .

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